

Physical and chemical properties of 2-Aminothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

Cat. No.: B183302

[Get Quote](#)

An In-depth Technical Guide to **2-Aminothiophene-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2-Aminothiophene-3-carbonitrile**. This versatile heterocyclic compound serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

Core Physical and Chemical Properties

2-Aminothiophene-3-carbonitrile is an organic compound featuring a thiophene ring substituted with both an amino and a cyano group.^[1] This unique combination of functional groups dictates its chemical reactivity and biological profile.^[1]

Physical Properties

The key physical characteristics of **2-Aminothiophene-3-carbonitrile** are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

Property	Value
Molecular Formula	C ₅ H ₄ N ₂ S ^{[1][2][3]}
Molecular Weight	124.16 g/mol ^[1]
Appearance	Solid
Melting Point	104-108 °C ^[3]
Boiling Point	318 °C ^[3]
Density	1.33 g/cm ³ ^[3]
Flash Point	146 °C ^[3]
Vapor Pressure	0.000384 mmHg at 25°C ^[3]
Solubility	Soluble in Methanol

Chemical Identifiers

Accurate identification of chemical compounds is critical in research and development. The following table lists the standard chemical identifiers for **2-Aminothiophene-3-carbonitrile**.

Identifier	Value
IUPAC Name	2-aminothiophene-3-carbonitrile ^{[1][2]}
CAS Number	4651-82-5 ^{[1][2]}
InChI	1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 ^{[1][2]}
InChIKey	XVGHZFWFGXDIOU-UHFFFAOYSA-N ^{[1][2]}
SMILES	Nc1sccc1C#N or C1=CSC(=C1C#N)N ^{[1][2]}

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **2-Aminothiophene-3-carbonitrile**.

Technique	Data Highlights
¹ H NMR	A spectrum is available, typically run in DMSO-d6.[4] For a substituted derivative, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile, signals appear at δ = 4.85 ppm (amino group protons) and δ = 6.27 ppm (proton at position 5 of the thiophene ring).[5]
¹³ C NMR	Spectra have been determined for derivatives. [6]
IR (KBr)	For a derivative, characteristic peaks are observed at 3440, 3335, 3243 cm^{-1} (NH_2 stretching), and 2164 cm^{-1} ($\text{C}\equiv\text{N}$ stretching).[6]
Mass Spectrometry	The exact mass is 124.009519 g/mol .[4]

Reactivity and Synthesis

The presence of reactive amino and cyano groups allows for a wide range of chemical transformations, making **2-aminothiophene-3-carbonitrile** a valuable precursor for more complex molecules.[1]

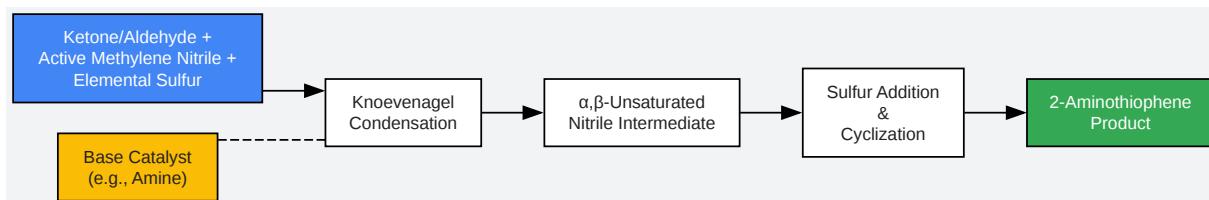
Key Chemical Reactions:

- **Gewald Reaction:** This is the most prominent method for synthesizing 2-aminothiophenes. It is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[7][8]
- **Mannich Reaction:** The compound can undergo Mannich-type reactions to introduce aminomethyl groups, leading to the formation of more complex derivatives.[1][9]
- **Cyclization Reactions:** The amino and cyano groups can participate in cyclization processes to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][10]

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.^[8]


General Conventional Protocol: This protocol is adapted from traditional methods for synthesizing 2-aminothiophene derivatives.

- **Knoevenagel Condensation:** A ketone (1 eq.), malononitrile (1 eq.), and a base (e.g., ammonium acetate) are heated (e.g., at 60°C) for several hours.^[5]
- **Work-up:** After cooling, the reaction mixture is diluted with a solvent like dichloromethane, washed with water, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated.^[5]
- **Thiophene Ring Formation:** The resulting intermediate, elemental sulfur (1.2 eq.), and a base (e.g., sodium bicarbonate solution) are suspended in a solvent like tetrahydrofuran.^[5]
- **Reaction:** The mixture is stirred and heated (e.g., at 35°C) for approximately 1 hour.^[5]
- **Isolation:** The product is isolated by extraction and purified by crystallization.^[5]

Solvent-Free Ball-Milling Protocol: This method offers a green and efficient alternative to conventional synthesis.^[6]

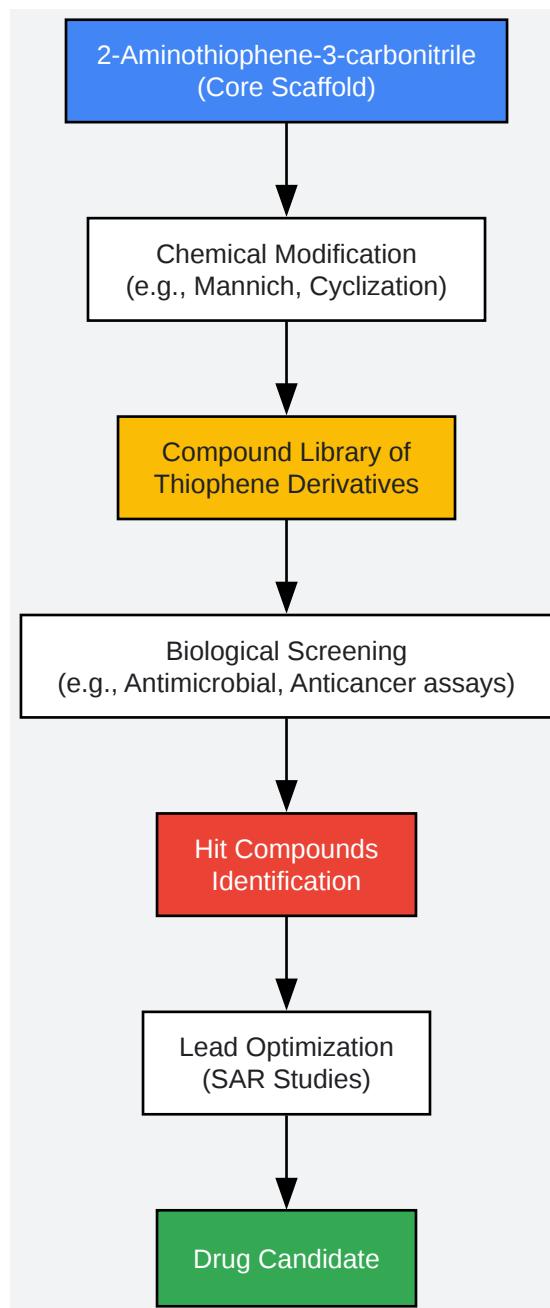
- **Reactant Preparation:** A mixture of a ketone (e.g., ethyl acetoacetate, 0.02 mol), an active methylene nitrile (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) is prepared.^[6]
- **Milling:** The mixture is placed in a stainless steel vial of a planetary ball mill. The ratio of the ball weight to the reagent weight is typically set to 5.^[6]
- **Reaction Conditions:** The vials are milled at a high rotation speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes) under solvent- and catalyst-free conditions.^[6]

- Purification: The crude product is obtained directly from the vial and purified by recrystallization from a suitable solvent, such as ethyl acetate.[6]

[Click to download full resolution via product page](#)

Gewald Reaction Workflow

Applications in Drug Development and Research


The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[9][11]

Biological Activities:

Derivatives of **2-Aminothiophene-3-carbonitrile** have demonstrated a broad range of pharmacological properties, including:

- Antimicrobial Activity: The compound and its derivatives exhibit both antibacterial and antifungal properties.[1][11]
- Anticancer Activity: In vitro studies have shown that it possesses antitumor activity against certain cancer cell lines.[1]
- Adenosine Receptor Modulation: Related compounds have been identified as allosteric enhancers of the adenosine A1 receptor, suggesting potential applications in treating cardiovascular and other conditions.[1]
- Other Activities: The 2-aminothiophene motif is found in molecules with anti-inflammatory, analgesic, antitubercular, and antiviral properties.[9][11]

The structural versatility of **2-Aminothiophene-3-carbonitrile** makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

[Click to download full resolution via product page](#)

Drug Discovery Logic Flow

Safety Information

2-Aminothiophene-3-carbonitrile is associated with several hazard statements. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[3]

Conclusion

2-Aminothiophene-3-carbonitrile is a cornerstone heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists. The continued exploration of its derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 2-Aminothiophene-3-carbonitrile | 4651-82-5 [smolecule.com]
- 2. 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. spectrabase.com [spectrabase.com]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]

- 11. [ijpbs.com](#) [ijpbs.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Aminothiophene-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183302#physical-and-chemical-properties-of-2-aminothiophene-3-carbonitrile\]](https://www.benchchem.com/product/b183302#physical-and-chemical-properties-of-2-aminothiophene-3-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com